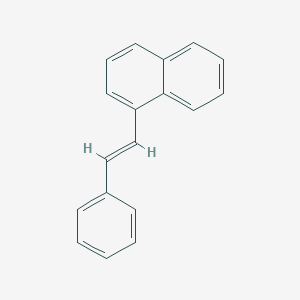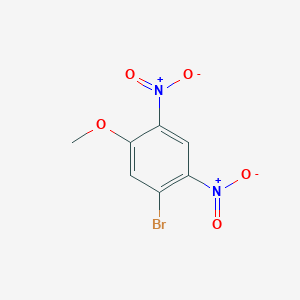![molecular formula C27H18Br2N4 B188511 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine CAS No. 5568-16-1](/img/structure/B188511.png)
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine, also known as BBM-928, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves its interaction with specific proteins and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, leading to the suppression of tumor growth. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to modulate the activity of specific receptors in the body, which can lead to its anti-inflammatory and anti-bacterial effects.
Effets Biochimiques Et Physiologiques
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to inhibit the production of certain cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to have antibacterial effects against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and its purity can be confirmed through various analytical methods. 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo experiments. However, one limitation of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine and its potential interactions with other proteins and enzymes in the body. Finally, research is needed to determine the optimal dosage and administration of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine involves the reaction of 4-bromoaniline with 5-(4-bromobenzylideneamino)-1H-benzimidazole-2-thiol in the presence of a catalyst. The resulting product is then reacted with 4-bromo-2-formylphenylboronic acid to yield 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine. This synthesis method has been successfully used in several studies, and the purity of the resulting compound has been confirmed through various analytical methods.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
5568-16-1 |
|---|---|
Nom du produit |
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine |
Formule moléculaire |
C27H18Br2N4 |
Poids moléculaire |
558.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Br2N4/c28-21-5-1-19(2-6-21)16-30-23-9-12-25(13-10-23)33-18-32-26-15-24(11-14-27(26)33)31-17-20-3-7-22(29)8-4-20/h1-18H |
Clé InChI |
IWQXTIGRSOZHER-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)N=CC5=CC=C(C=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



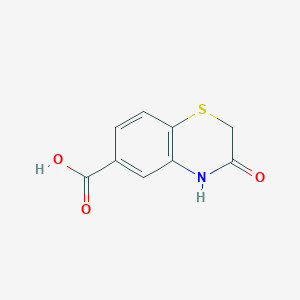

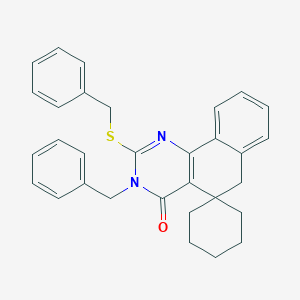
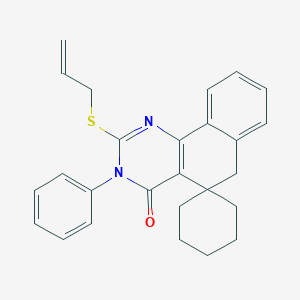


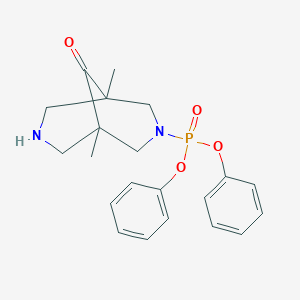
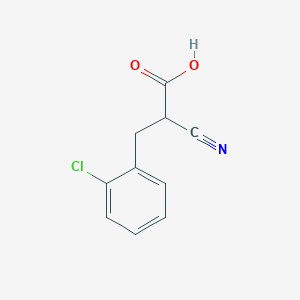
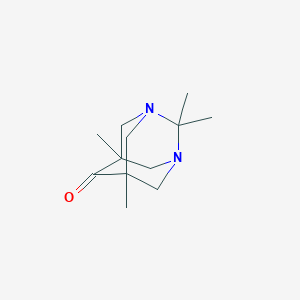
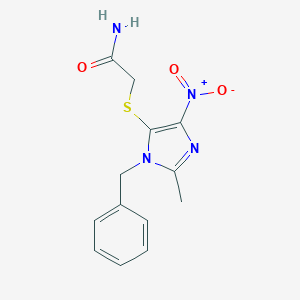
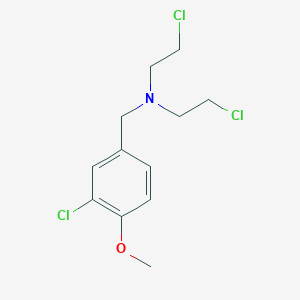
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
